molecular formula C17H14N2O2 B6141288 3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide

3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide

Cat. No.: B6141288
M. Wt: 278.30 g/mol
InChI Key: FJHFLVQYMIABLJ-UHFFFAOYSA-N
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Description

3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide typically involves the reaction of 3-methoxy-naphthalene-2-carboxylic acid with pyridin-2-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature or slightly elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide is unique due to the combination of its methoxy, pyridine, and naphthalene moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-15-11-13-7-3-2-6-12(13)10-14(15)17(20)19-16-8-4-5-9-18-16/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHFLVQYMIABLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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